molecular formula C11H16N2O2 B6272177 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans CAS No. 1969288-49-0

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans

Cat. No.: B6272177
CAS No.: 1969288-49-0
M. Wt: 208.3
InChI Key:
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Description

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans: is a synthetic organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of an oxane ring substituted with a pyrazolyl group and an aldehyde functional group. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans typically involves multi-step organic reactions. One common method includes:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: This step often involves the reaction of the oxane intermediate with a pyrazole derivative under specific conditions such as the presence of a base or catalyst.

    Aldehyde Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazolyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans
  • rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-3-yl)oxane-3-carbaldehyde, trans

Uniqueness

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans is unique due to its specific substitution pattern and the presence of both an oxane ring and a pyrazolyl group. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1969288-49-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

80

Origin of Product

United States

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